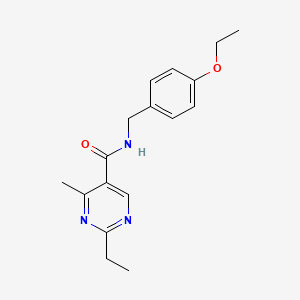![molecular formula C15H16FN3O B7548302 5-{[2-(4-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7548302.png)
5-{[2-(4-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[2-(4-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known by its chemical name, FMPJP, and is a pyrazole-based compound that has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of FMPJP is not fully understood, but it is believed to act as an inhibitor of specific enzymes and proteins. This inhibition can lead to changes in cellular signaling pathways, which can ultimately affect various cellular processes.
Biochemical and Physiological Effects:
FMPJP has been shown to have various biochemical and physiological effects, depending on the specific system being studied. For example, in cancer cells, FMPJP has been shown to inhibit cell proliferation and induce apoptosis. In neurological systems, FMPJP has been shown to modulate neurotransmitter release and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FMPJP in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted investigation of specific cellular processes. However, a limitation of using FMPJP is its potential toxicity and off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research involving FMPJP. One potential area of investigation is the development of more specific and potent FMPJP analogs for use as chemical probes. Additionally, further studies are needed to fully understand the molecular mechanisms underlying FMPJP's effects in different biological systems. Finally, the potential clinical applications of FMPJP in the treatment of various diseases should be explored further.
Méthodes De Synthèse
The synthesis of FMPJP involves the reaction of 4-fluorophenylhydrazine with 1-methyl-2-(pyrrolidin-2-ylcarbonyl)hydrazinecarboxylate. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified using chromatography techniques.
Applications De Recherche Scientifique
FMPJP has various scientific research applications, including its use as a chemical probe to study the role of specific proteins in biological systems. It has also been used as a tool to investigate the molecular mechanisms underlying various diseases, such as cancer and neurological disorders.
Propriétés
IUPAC Name |
[2-(4-fluorophenyl)pyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-18-14(8-9-17-18)15(20)19-10-2-3-13(19)11-4-6-12(16)7-5-11/h4-9,13H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHGLZSQPQBPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCCC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Methylbenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548221.png)

![2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid](/img/structure/B7548235.png)
![1-[2,4-dimethyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7548246.png)
![1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7548250.png)



![1-(4-Methoxyphenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B7548275.png)

![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7548288.png)
![2-chloro-N-[4-(6-methoxy-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7548294.png)
![N-(4-ethoxyphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548299.png)
